molecular formula C16H15NO4 B11843931 5-Nitro-2-(3-phenylpropoxy)benzaldehyde

5-Nitro-2-(3-phenylpropoxy)benzaldehyde

Cat. No.: B11843931
M. Wt: 285.29 g/mol
InChI Key: FYLRUBWUMSPCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(3-phenylpropoxy)benzaldehyde is an organic compound with the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol . This compound is characterized by the presence of a nitro group, a phenylpropoxy group, and an aldehyde group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(3-phenylpropoxy)benzaldehyde can be achieved through a multi-step process involving the nitration of 2-(3-phenylpropoxy)benzaldehyde. The general synthetic route involves:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(3-phenylpropoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in alkaline medium, chromium trioxide in acetic acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Reduction: 5-Amino-2-(3-phenylpropoxy)benzaldehyde.

    Oxidation: 5-Nitro-2-(3-phenylpropoxy)benzoic acid.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

5-Nitro-2-(3-phenylpropoxy)benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(3-phenylpropoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-(3-phenylpropoxy)pyridine
  • 5-Nitro-2-(3-phenylpropoxy)aniline
  • 5-Nitro-2-(3-phenylpropoxy)phenol

Comparison

Compared to similar compounds, 5-Nitro-2-(3-phenylpropoxy)benzaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the benzene ring. This combination of functional groups allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

5-nitro-2-(3-phenylpropoxy)benzaldehyde

InChI

InChI=1S/C16H15NO4/c18-12-14-11-15(17(19)20)8-9-16(14)21-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2

InChI Key

FYLRUBWUMSPCRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.